molecular formula C8H4Cl2F3NO B6311284 4-(Trifluoromethoxy)phenyl-ethanimidoyl 2,2-dichloride, 95% CAS No. 2088945-46-2

4-(Trifluoromethoxy)phenyl-ethanimidoyl 2,2-dichloride, 95%

Cat. No. B6311284
CAS RN: 2088945-46-2
M. Wt: 258.02 g/mol
InChI Key: IGDUIUSQWIVGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethoxy)phenyl-ethanimidoyl 2,2-dichloride, abbreviated as 4-TFM-EIDC, is a chemical compound that has been studied extensively in recent years. It is a compound belonging to the class of organofluorides, and has been used in a variety of scientific research applications. In

Scientific Research Applications

4-TFM-EIDC has been used in a variety of scientific research applications, including the study of molecular recognition, catalysis, and drug delivery. It has also been used as a ligand in organometallic complexes, and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-TFM-EIDC is not yet fully understood. It is believed to act as an inhibitor of enzymes, and to interact with proteins and nucleic acids. It is also believed to interact with receptors and enzymes, and to modulate their activity.
Biochemical and Physiological Effects
4-TFM-EIDC has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, and to have anti-tumor and anti-cancer effects. It has also been shown to have anti-bacterial, anti-fungal, and anti-viral effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-TFM-EIDC for lab experiments is its low toxicity, which makes it safe to use in a variety of experiments. However, it is important to note that the compound is highly reactive, and must be handled with care. It is also important to note that the compound is not water-soluble, so it must be dissolved in an appropriate solvent before use.

Future Directions

There are a number of potential future directions for the research of 4-TFM-EIDC. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential for use in drug delivery systems. Additionally, further research into its potential toxicity and its interactions with other compounds could be beneficial. Finally, further research into its potential for use in industrial applications could be beneficial.

Synthesis Methods

4-TFM-EIDC can be synthesized by reacting 4-trifluoromethoxybenzoic acid with ethylenediamine in the presence of dichloroacetic acid. The reaction is carried out in anhydrous acetonitrile at a temperature of 0-5°C, and the product is purified by column chromatography.

properties

IUPAC Name

1,1-dichloro-N-[4-(trifluoromethoxy)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-7(10)14-5-1-3-6(4-2-5)15-8(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDUIUSQWIVGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenyl-ethanimidoyl 2,2-dichloride

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